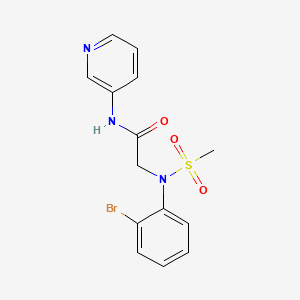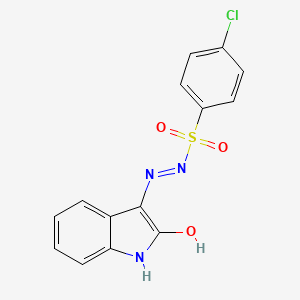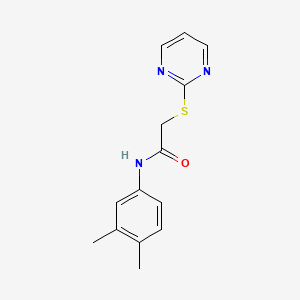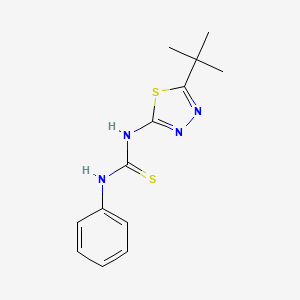
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide, also known as BAY 73-6691, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, particularly in the field of cancer treatment.
Scientific Research Applications
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific research studies, particularly in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. It has also been studied for its potential use in the treatment of other diseases, such as inflammation and autoimmune disorders.
Mechanism of Action
The mechanism of action of N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide involves the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme focal adhesion kinase (FAK), which is involved in cell migration and proliferation. By inhibiting FAK, N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide can inhibit the growth and migration of cancer cells. This compound has also been shown to inhibit the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in cell survival and proliferation. By inhibiting PI3K, N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide can induce cell death in cancer cells.
Biochemical and Physiological Effects:
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth and migration of cancer cells by targeting specific enzymes and signaling pathways. It has also been shown to induce cell death in cancer cells. N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory and autoimmune disorders.
Advantages and Limitations for Lab Experiments
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and optimized for its synthesis method, which allows for the production of high yields and purity of the compound. Another advantage is that it has shown promising results in various scientific research studies, particularly in the field of cancer treatment. However, one limitation is that it may have off-target effects, which may affect the interpretation of experimental results. Another limitation is that it may have limited solubility in certain solvents, which may affect its use in certain experimental protocols.
Future Directions
There are several future directions for the scientific research of N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide. One direction is to further elucidate the mechanism of action of this compound, particularly its effects on specific enzymes and signaling pathways. Another direction is to study the potential use of this compound in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Synthesis Methods
The synthesis of N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide involves the reaction of 2-bromoaniline with chlorosulfonyl isocyanate to form the intermediate 2-bromo-N-(chlorosulfonyl)aniline. This intermediate is then reacted with 3-pyridinecarboxylic acid to form N-(2-bromophenyl)-N-(3-pyridyl)sulfonylurea. Finally, this compound is reacted with glycine methyl ester to obtain N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide. The synthesis method has been optimized to obtain high yields and purity of the compound.
properties
IUPAC Name |
2-(2-bromo-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3S/c1-22(20,21)18(13-7-3-2-6-12(13)15)10-14(19)17-11-5-4-8-16-9-11/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJOZMKGHSWLIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CN=CC=C1)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N-pyridin-3-ylglycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[5-(2-bromo-4-methylphenyl)-2-furyl]methanol](/img/structure/B5723342.png)

![2-(4-bromo-2-cyanophenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5723352.png)
![4-chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]-N-ethyl-1,3,5-triazin-2-amine](/img/structure/B5723355.png)
![methyl 5-[(2-methoxy-4-propionylphenoxy)methyl]-2-furoate](/img/structure/B5723361.png)
![N-(2-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B5723362.png)


![ethyl [(3-ethyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5723371.png)
![4-(methoxymethyl)-6-methyl-2-[(4-methyl-1-piperazinyl)carbonyl]thieno[2,3-b]pyridin-3-amine](/img/structure/B5723379.png)
